molecular formula C20H15N3O2S2 B7776774 6-CYCLOPROPYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE

6-CYCLOPROPYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE

Cat. No.: B7776774
M. Wt: 393.5 g/mol
InChI Key: FEZFGCLIXVDGGC-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE is a complex organic compound that features a unique combination of cyclopropyl, nitrobenzyl, thienyl, and nicotinonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Thienyl Intermediate: The synthesis begins with the preparation of a thienyl intermediate through a cyclization reaction involving a suitable precursor, such as a thioamide.

    Introduction of the Nitrobenzyl Group: The nitrobenzyl group is introduced via a nucleophilic substitution reaction, where a nitrobenzyl halide reacts with the thienyl intermediate.

    Cyclopropylation: The cyclopropyl group is introduced through a cyclopropanation reaction, often using a diazo compound and a suitable catalyst.

    Formation of the Nicotinonitrile Core: The final step involves the formation of the nicotinonitrile core through a condensation reaction with a suitable nitrile precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and greener solvents to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE can undergo various types of chemical reactions, including:

    Oxidation: The nitrobenzyl group can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The thienyl and nitrobenzyl groups can participate in nucleophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Cyclization: Cyclization reactions often require acidic or basic conditions and may involve catalysts such as palladium or copper.

Major Products Formed

    Oxidation: Nitro compounds.

    Reduction: Amino derivatives.

    Substitution: Various substituted thienyl and nitrobenzyl derivatives.

    Cyclization: Complex polycyclic structures.

Scientific Research Applications

6-CYCLOPROPYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand the interactions between small molecules and biological macromolecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The nitrobenzyl and thienyl groups can interact with the active sites of enzymes, while the cyclopropyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(4-Nitrobenzyl)thio]-4,6-pyrimidinediamine
  • **3-Cyclopropyl-2-[(4-nitrobenzyl)thio]-4(3H)-quinazolinone
  • **N-Cyclopropyl-2-[(4-nitrobenzyl)thio]acetamide

Uniqueness

6-CYCLOPROPYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE is unique due to the combination of its structural features, which include a cyclopropyl group, a nitrobenzyl group, a thienyl ring, and a nicotinonitrile core. This combination imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the thienyl ring can enhance electronic properties, while the nitrobenzyl group can provide specific reactivity in biological systems.

Properties

IUPAC Name

6-cyclopropyl-2-[(4-nitrophenyl)methylsulfanyl]-4-thiophen-2-ylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S2/c21-11-17-16(19-2-1-9-26-19)10-18(14-5-6-14)22-20(17)27-12-13-3-7-15(8-4-13)23(24)25/h1-4,7-10,14H,5-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZFGCLIXVDGGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=C(C(=C2)C3=CC=CS3)C#N)SCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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